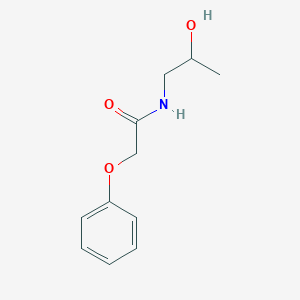
3-bromo-N-(sec-butyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(sec-butyl)benzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of sulfonamides, which are known to have various biological activities.
Mécanisme D'action
3-bromo-N-(sec-butyl)benzenesulfonamide inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to protein substrates, thereby blocking the kinase activity. The specific protein kinases that are inhibited by 3-bromo-N-(sec-butyl)benzenesulfonamide include cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).
Biochemical and Physiological Effects
Inhibition of CDKs and GSK-3 by 3-bromo-N-(sec-butyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. CDK inhibition leads to cell cycle arrest and apoptosis in cancer cells. GSK-3 inhibition has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of 3-bromo-N-(sec-butyl)benzenesulfonamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-(sec-butyl)benzenesulfonamide in lab experiments is its specificity for CDKs and GSK-3. This specificity allows for selective inhibition of these protein kinases without affecting other kinases. However, one limitation of using 3-bromo-N-(sec-butyl)benzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-bromo-N-(sec-butyl)benzenesulfonamide. One direction is to further explore its potential as a therapeutic agent in various diseases. Another direction is to study its effects on other protein kinases and cellular processes. Additionally, further research is needed to improve its solubility in aqueous solutions and develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(sec-butyl)benzenesulfonamide involves the reaction of 3-bromoaniline with sec-butylsulfonyl chloride in the presence of a base such as sodium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-bromo-N-(sec-butyl)benzenesulfonamide has been studied for its potential use as a protein kinase inhibitor. Protein kinases are enzymes that play a critical role in cell signaling pathways and are involved in various cellular processes such as proliferation, differentiation, and apoptosis. Inhibition of protein kinases has been shown to have therapeutic potential in various diseases such as cancer, inflammatory diseases, and neurodegenerative disorders.
Propriétés
Nom du produit |
3-bromo-N-(sec-butyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C10H14BrNO2S |
Poids moléculaire |
292.19 g/mol |
Nom IUPAC |
3-bromo-N-butan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-8(2)12-15(13,14)10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3 |
Clé InChI |
ZCDRZWVWCZZXSP-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC(=CC=C1)Br |
SMILES canonique |
CCC(C)NS(=O)(=O)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



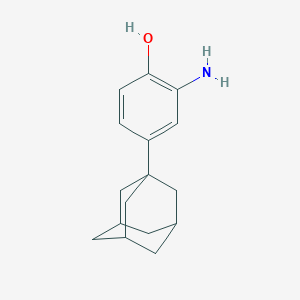
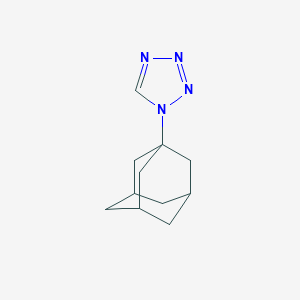
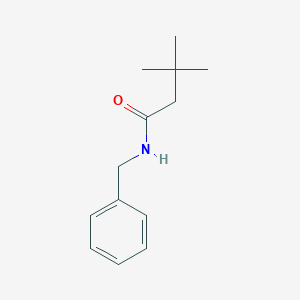
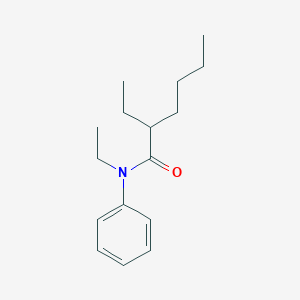



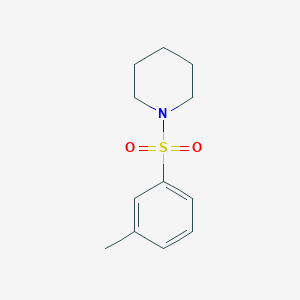

![Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)
![N-[2-(4-Chlorophenoxy)ethyl]acetamide](/img/structure/B263394.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)
